molecular formula C7H7ClFIN2 B14035927 5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole

5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B14035927
M. Wt: 300.50 g/mol
InChI Key: QSVFGTWPAFJUND-UHFFFAOYSA-N
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Description

5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chlorine, fluorocyclopropyl, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with 1-fluorocyclopropyl ketones under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides .

Scientific Research Applications

5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The fluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the halogen atoms can influence its reactivity and stability. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole
  • 3-(1-Fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole
  • 5-Chloro-4-iodo-1-methyl-1H-pyrazole

Uniqueness

5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorocyclopropyl group also adds to its distinctiveness by enhancing its binding properties and stability .

Properties

Molecular Formula

C7H7ClFIN2

Molecular Weight

300.50 g/mol

IUPAC Name

5-chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methylpyrazole

InChI

InChI=1S/C7H7ClFIN2/c1-12-6(8)4(10)5(11-12)7(9)2-3-7/h2-3H2,1H3

InChI Key

QSVFGTWPAFJUND-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2(CC2)F)I)Cl

Origin of Product

United States

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